Heptamidine (dimethanesulfonate)

Vue d'ensemble

Description

Heptamidine (dimethanesulfonate) is a small molecule that has been used in scientific research for decades. It has been used to study various biological processes, including cell growth, apoptosis, and gene expression. The molecule has also been used in the development of drugs for the treatment of certain diseases.

Applications De Recherche Scientifique

1. Pharmacological Data of Dimethanesulfonates

Galaup and Paci (2013) provide an overview of the pharmacological data of dimethanesulfonates alkylating agents, focusing on their chemistry, metabolism, anticancer activity, and pharmacokinetics/pharmacodynamics. This includes a discussion of busulfan and treosulfan, which are related to heptamidine in structure and function, highlighting the need for a deeper understanding of their pharmacological activity in the context of high-dose chemotherapy (Galaup & Paci, 2013).

2. Hematopoietic Stem Cell Transplantation

A study comparing different busulfan analogues (related to heptamidine) highlights their use in depleting hematopoietic stem cells and promoting donor-type chimerism in bone marrow transplant recipients. This research underscores the therapeutic potential of these compounds in bone marrow transplantation, offering insights into the development of more effective and less toxic conditioning drugs (Westerhof et al., 2000).

3. Inhibitor of Calcium-Binding Protein S100B

McKnight et al. (2012) describe the discovery of heptamidine as a novel inhibitor of the calcium-binding protein S100B. The study reveals that heptamidine can selectively kill melanoma cells with S100B, suggesting its potential as a treatment for melanoma and other S100B-related cancers. This highlights heptamidine's role in cancer therapy (McKnight et al., 2012).

4. DNA Damage and Cytotoxicity

Iwamoto et al. (2004) investigated DNA damage induced by busulfan (related to heptamidine) and its role in cytotoxicity. The study highlights how busulfan, a bifunctional alkylating agent, effectively induces DNA damage and plays a crucial role in cytotoxicity, which may have implications for the understanding of heptamidine's mechanism of action (Iwamoto et al., 2004).

5. Reactivation of Acetylcholinesterase

Research on HLö 7 dimethanesulfonate, a broad-spectrum reactivator against toxic organophosphorus compounds, provides insights into the potential medical applications of heptamidine in similar contexts. The study by Eyer et al. (2005) discusses the synthesis, solubility, pharmacokinetics, and effectiveness of HLö 7 in reactivating acetylcholinesterase, blocked by organophosphates (Eyer et al., 2005).

Mécanisme D'action

Target of Action

Heptamidine (dimethanesulfonate), also known as SBi4211 dimethanesulfonate, is a potent inhibitor of the calcium-binding protein S100B . This protein plays a crucial role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is known that heptamidine forms a complex with s100b, with two molecules of heptamidine binding per monomer of s100b . This interaction inhibits the function of S100B, leading to changes in the cellular processes regulated by this protein .

Biochemical Pathways

The biochemical pathways affected by Heptamidine are related to the functions of S100B. By inhibiting S100B, Heptamidine can disrupt cellular processes such as proliferation, differentiation, and apoptosis . .

Pharmacokinetics

It is known that pentamidine, a related compound, is metabolized by cytochrome p450 enzymes . It is also known that Paromomycin, another related compound, is excreted by the kidneys unchanged and is eliminated fastest of all antileishmanial drugs . These properties may provide some insight into the ADME properties of Heptamidine, but specific studies on Heptamidine are needed to confirm this.

Result of Action

The inhibition of S100B by Heptamidine leads to the selective killing of melanoma cells that express S100B . This suggests that Heptamidine could be a useful tool for the treatment of melanoma. Additionally, Heptamidine has been shown to be a useful tool for the investigation of Myotonic dystrophy (DM) .

Action Environment

The action of Heptamidine can be influenced by various environmental factors. For example, the presence of S100B in the cellular environment is a key factor determining the efficacy of Heptamidine . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Heptamidine (dimethanesulfonate) is known to interact with the calcium-binding protein S100B, with a dissociation constant (Kd) of 6.9 µM . This interaction is significant as it selectively kills melanoma cells that overexpress S100B . Heptamidine is a Pentamidine-S100B complex, where two molecules of pentamidine bind per monomer of S100B, acting as an inhibitor for S100B .

Cellular Effects

Heptamidine (dimethanesulfonate) exhibits cytotoxic effects at concentrations above 17.5 µM in HeLa cells expressing 960 CUG repeats . It does not significantly decrease CUG levels when compared to Propamidine and Pentamidine . Heptamidine rescues mis-splicing of minigene reporters in a HeLa cell DM1 model .

Molecular Mechanism

The molecular mechanism of Heptamidine (dimethanesulfonate) involves its binding to the calcium-binding protein S100B . This binding interaction inhibits S100B, leading to the selective killing of melanoma cells that overexpress S100B .

Dosage Effects in Animal Models

In animal models, Heptamidine (dimethanesulfonate) has shown to cause a dose-dependent reduction of exon 7a inclusion in HSA LR mice . At a 20 mg/kg dose, it returns to wild type levels (6±1%), and the myotonia is reduced from grade 3 to grade 1 (occasional myotonic discharge) or grade 0 at both 20 or 30 mg/kg .

Propriétés

IUPAC Name |

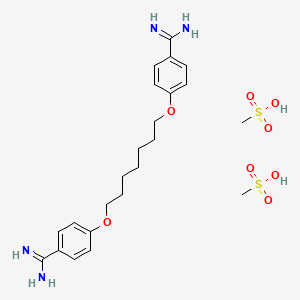

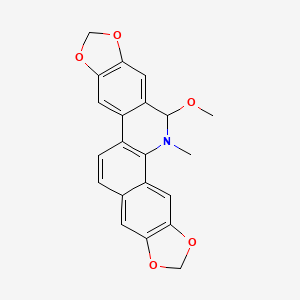

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2.2CH4O3S/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25;2*1-5(2,3)4/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25);2*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPVVWMWVOBCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3028036.png)

![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)

![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)

![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)

![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)